DecarboxyBiotin-Alkyne

Übersicht

Beschreibung

DecarboxyBiotin-Alkyne is a functionalized biomolecule that combines decarboxybiotin and an alkyne functional group. This compound is primarily used in biochemical and molecular biology research, particularly in protein labeling and click chemistry reactions. Click chemistry, known for its high yield, specificity, and simplicity, has significant potential for binding nucleic acids, lipids, proteins, and other molecules .

Wirkmechanismus

Target of Action

DecarboxyBiotin-Alkyne is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for binding these molecules together, and it has been used in many research fields due to its beneficial characteristics .

Mode of Action

This compound interacts with its targets through a process known as click chemistry . This process is characterized by high yield, high specificity, and simplicity . The compound contains an azide group, which is a key component in click chemistry reactions . The azide group reacts with alkynes to form a stable triazole ring, a process that is highly selective and efficient .

Biochemical Pathways

It is known that the compound plays a role in thebiosynthesis of alkyne-containing natural products . These natural products are widely distributed in microbes and plants . The compound’s ability to bind various molecules suggests that it may affect multiple biochemical pathways .

Result of Action

The result of this compound’s action is the formation of stable connections between various biological molecules . This can lead to the creation of complex structures and networks, which can have various effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Click chemistry is generally considered to be robust and reliable under a wide range of conditions .

Biochemische Analyse

Biochemical Properties

DecarboxyBiotin-Alkyne has been found to interact with various biomolecules, including nucleic acids, lipids, and proteins . The nature of these interactions is characterized by high yield, high specificity, and simplicity . This makes this compound a valuable tool in many research fields, including drug discovery .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its role as a click chemistry reagent . It facilitates the formation of covalent bonds between biomolecules in a highly specific and efficient manner . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Metabolic Pathways

This compound is involved in the click chemistry metabolic pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DecarboxyBiotin-Alkyne can be synthesized through various chemical routes. One common method involves the functionalization of biotin with an alkyne group. This process typically includes the following steps:

Activation of Biotin: Biotin is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Introduction of Alkyne Group: The activated biotin is then reacted with an alkyne-containing compound, such as propargylamine, under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

DecarboxyBiotin-Alkyne undergoes various chemical reactions, including:

Click Chemistry Reactions: The alkyne group in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Nucleophiles: Employed in substitution reactions to replace the alkyne group with other functional groups.

Major Products Formed

Triazole Derivatives: Formed through CuAAC reactions.

Substituted Biotin Derivatives: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

DecarboxyBiotin-Alkyne has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotin-Alkyne: Similar to DecarboxyBiotin-Alkyne but lacks the decarboxylation modification.

Azido-Biotin: Contains an azide group instead of an alkyne group, used in similar click chemistry applications.

Uniqueness

This compound is unique due to its combination of decarboxybiotin and alkyne functional groups, which enhances its reactivity and specificity in click chemistry reactions. This makes it particularly useful for applications requiring high precision and efficiency .

Biologische Aktivität

DecarboxyBiotin-Alkyne is a biotin derivative that incorporates a terminal alkyne functional group, which has gained attention in the field of chemical biology due to its unique properties and potential applications. This compound is particularly useful for biorthogonal labeling and imaging in biological systems. The following sections provide an overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

This compound functions as a bioorthogonal probe that can selectively react with azide groups through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is pivotal for labeling biomolecules in live cells without interfering with native biological processes. The stability of the alkyne moiety in biological environments enhances its utility for various applications, such as tracking and imaging proteins, nucleic acids, and other biomolecules.

2.1 Protein Labeling

One of the primary applications of this compound is in the selective labeling of proteins. The alkyne group allows for efficient conjugation to azide-labeled proteins, enabling researchers to visualize protein localization and dynamics within cells.

- Case Study : In a study by DeGuire et al. (2015), this compound was used to label a specific protein in mammalian cells, demonstrating its effectiveness in tracking protein interactions in real-time through fluorescence microscopy.

2.2 Imaging Techniques

The incorporation of this compound into imaging techniques has provided significant advancements in understanding cellular processes.

- Research Findings : A study highlighted the use of this compound in stimulated Raman scattering microscopy, which allowed researchers to visualize polyketide biosynthesis in living organisms without background interference from non-specific labeling .

3. Comparative Analysis of Biological Activity

The following table summarizes the biological activity and applications of this compound compared to other biotin derivatives:

4.1 Synthesis and Characterization

This compound can be synthesized through decarboxylation reactions from biotin derivatives, followed by alkyne functionalization. This synthetic pathway has been optimized to yield high purity and stability in biological conditions.

- Synthesis Example : The synthesis involves the use of visible-light irradiation to facilitate decarboxylative alkynylation reactions at room temperature, which simplifies the overall process .

4.2 Biological Activity Assays

In vitro assays have demonstrated that this compound exhibits low cytotoxicity while maintaining high reactivity towards azides:

- Cytotoxicity Assay : Cell viability assays indicated over 90% viability in treated cells compared to controls, confirming the compound's suitability for live-cell applications .

5. Conclusion

This compound represents a significant advancement in chemical biology, particularly for studies involving protein dynamics and cellular imaging. Its unique properties enable researchers to explore complex biological systems with minimal interference from background signals. Continued research into its applications will likely yield further insights into protein interactions and cellular processes.

Eigenschaften

IUPAC Name |

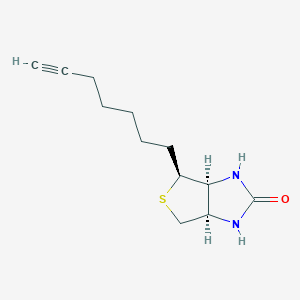

(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFZBYFQQMRYQB-DCAQKATOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.